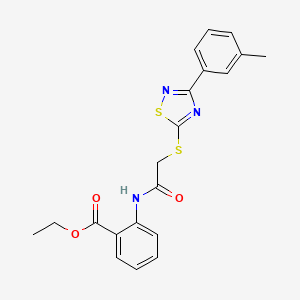

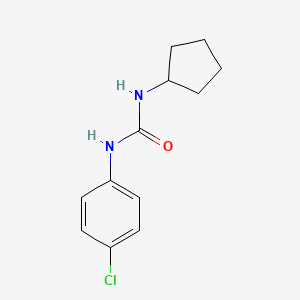

![molecular formula C7H6N2O5S B2987845 1,3-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide CAS No. 2138217-17-9](/img/structure/B2987845.png)

1,3-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds with a structure similar to “1,3-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide” belong to the class of organic compounds known as pyrrolocarbazoles . These are compounds containing a pyrrolocarbazole moiety, which is a tetracyclic heterocycle .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds such as 1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines have been synthesized and studied .Scientific Research Applications

Synthesis and Characterization

A significant body of research is dedicated to the synthesis and characterization of oxazine derivatives, including studies on the stability and hydrolysis of these compounds. Moloney et al. (1992) conducted a qualitative analysis using proton nuclear magnetic resonance spectroscopy to study the hydrolysis of various benzoxazine and pyridooxazine derivatives, finding that the stability of these compounds is influenced by the electronic effects of substituents (Moloney, Craik, & Iskander, 1992). Nematollahi et al. (2014) developed a facile electrochemical method for synthesizing new sulfonamide derivatives, showcasing an environmentally friendly approach (Nematollahi, Davarani, Mirahmadpour, & Varmaghani, 2014).

Biological Activity and Applications

Research on sulfonamide derivatives also explores their biological activities and potential applications in medicine and pharmacology. Aly (2011) synthesized novel pyrrolidinone and pyrazolo[1,5-a][1,3,5]triazine derivatives bearing a biologically active sulfamoyl moiety, evaluating their in vitro anticancer activity against the breast cancer cell line MCF7, with many compounds showing promising cytotoxic activities (Aly, 2011). Brewster et al. (1991) prepared dihydropyridine chemical delivery systems for several sulfonamides useful in treating cerebral toxoplasmosis, highlighting a novel approach to drug delivery (Brewster, Deyrup, Seyda, & Bodor, 1991).

Advances in Sulfonamide Hybrids

Recent studies by Ghomashi et al. (2022) focused on designing and developing sulfonamide hybrids with various biologically active heterocyclic moieties, demonstrating their wide range of biological activities. These reviews present the latest advances in the field, showcasing the potential of sulfonamide hybrids as novel therapeutic agents (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

properties

IUPAC Name |

1,3-dioxo-4H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5S/c8-15(12,13)4-1-5-7(11)14-6(10)3-9(5)2-4/h1-2H,3H2,(H2,8,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZHPWAEXFGPPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(=O)C2=CC(=CN21)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

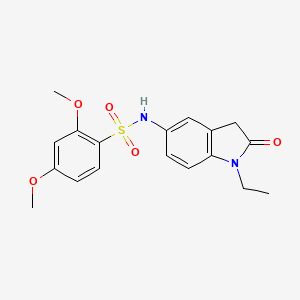

![(Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2987763.png)

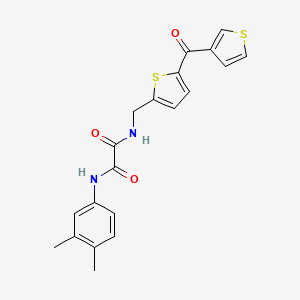

![3-(2-ethoxyethyl)-8-(2-ethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2987767.png)

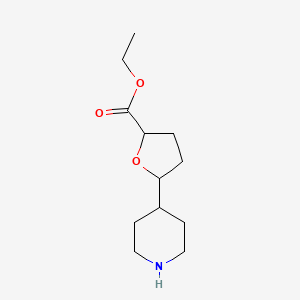

![tert-butyl N-[(4-aminophenyl)methyl]-N-methylcarbamate](/img/structure/B2987776.png)

![2-methoxy-3-{5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}phenyl methyl ether](/img/structure/B2987777.png)

![1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2987778.png)

![2-[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2987779.png)